
Bis-desisopropyl Tolterodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-desisopropyl Tolterodine is an impurity of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence . This compound is of interest due to its structural relationship with Tolterodine and its potential implications in pharmaceutical formulations.
Preparation Methods
The synthesis of Bis-desisopropyl Tolterodine involves the removal of isopropyl groups from Tolterodine. The specific synthetic routes and reaction conditions for this process are not widely documented. the general approach would involve selective dealkylation reactions under controlled conditions to achieve the desired impurity
Chemical Reactions Analysis
Bis-desisopropyl Tolterodine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Bis-desisopropyl Tolterodine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Tolterodine and its impurities.
Biology: The compound can be used in studies to understand the metabolic pathways and degradation products of Tolterodine.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine.
Industry: It is used in the quality control and stability testing of Tolterodine formulations
Mechanism of Action
The mechanism of action of Bis-desisopropyl Tolterodine is not well-documented. given its structural similarity to Tolterodine, it is likely to interact with muscarinic receptors. Tolterodine works by competitively antagonizing muscarinic receptors, inhibiting bladder contractions, and reducing urinary frequency . This compound may exhibit similar interactions, although its exact molecular targets and pathways require further research.
Comparison with Similar Compounds
Bis-desisopropyl Tolterodine can be compared with other similar compounds such as:
Tolterodine: The parent compound, used to treat overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Myrbetriq (mirabegron): A beta-3 adrenergic agonist used for overactive bladder.
The uniqueness of this compound lies in its role as an impurity and its potential impact on the efficacy and safety of Tolterodine formulations.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[(1R)-3-amino-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3/t14-/m1/s1 |
InChI Key |
LZARZVSGZSQUGG-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


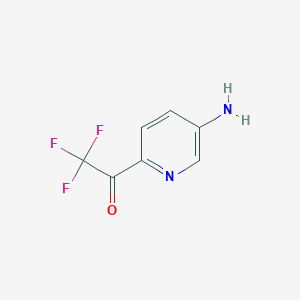

![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)
![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
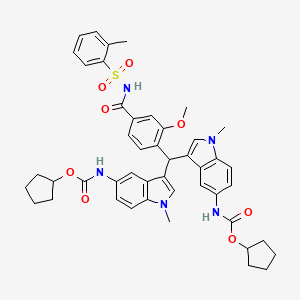
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)

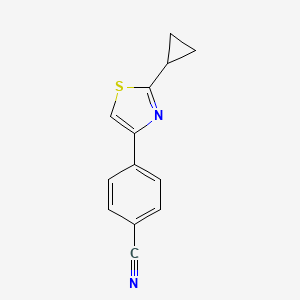
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
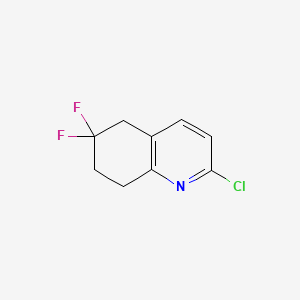
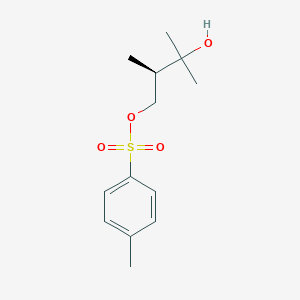


![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
